Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-
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Overview
Description
Acetamide, N-bicyclo[420]octa-1,3,5-trien-7-yl- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- typically involves a multi-step process. One common method starts with the preparation of bicyclo[4.2.0]octa-1,3,5-triene derivatives. This can be achieved through a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated bicyclic compounds.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated bicyclic compounds.
Scientific Research Applications
Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- involves its interaction with specific molecular targets and pathways. The compound can act as an immune modifier, demonstrating antiviral and antitumor activities through the production of endogenous cytokines . Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the acetamide group.
Benzocyclobutane: Another bicyclic compound with structural similarities.
Chelidonine: An alkaloid with a complex bicyclic structure and notable biological activities.
Uniqueness
Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61599-87-9 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)acetamide |
InChI |
InChI=1S/C10H11NO/c1-7(12)11-10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3,(H,11,12) |
InChI Key |
ZVARUFDMMLXZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2=CC=CC=C12 |
Origin of Product |
United States |
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